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Introduction
Linalyl benzoate (FEMA Number: 2638, JECFA Number: 859) is a synthetic flavoring

substance that is generally recognized as safe (GRAS) for its intended use in food.[1][2][3] It is

the ester of linalool and benzoic acid, possessing a characteristic floral, tuberose, and slightly

fruity aroma.[4][5][6] These application notes provide a comprehensive overview of its

properties, regulatory status, and detailed protocols for its analysis and application in food

products.

Linalyl benzoate is valued in the food industry for its ability to impart floral notes, particularly in

beverages, baked goods, and confectionery.[7] Its stability and ability to blend well with other

flavors make it a versatile ingredient for food formulators.[5][6]

Chemical and Physical Properties
A summary of the key chemical and physical properties of linalyl benzoate is presented in

Table 1. This data is essential for its proper handling, storage, and application in food

formulations.
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Property Value Reference

Chemical Name
3,7-Dimethyl-1,6-octadien-3-yl

benzoate
[1]

Synonyms
Linalool benzoate, Benzoic

acid linalool ester
[1]

CAS Number 126-64-7 [1][2]

Molecular Formula C17H22O2 [2]

Molecular Weight 258.36 g/mol [2]

Appearance Yellow to brownish clear liquid [4]

Odor
Floral, tuberose, gardenia,

jasmine
[4][6]

Boiling Point 263.0 °C at 760 mm Hg [1]

Specific Gravity 0.980 to 0.991 @ 25°C [4]

Refractive Index 1.507 to 1.510 @ 20°C [4]

Solubility
Insoluble in water; soluble in

alcohol and oils
[1]

Flash Point 208 °F (97.8 °C) [4]

Regulatory Status and Safety
Linalyl benzoate has been evaluated by the Joint FAO/WHO Expert Committee on Food

Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.

[1][3][8]

FEMA GRAS: Linalyl benzoate is listed as FEMA GRAS, with the designated number 2638.

[1][2][3]

JECFA: JECFA has allocated number 859 to linalyl benzoate and concluded that there is

"no safety concern at current levels of intake when used as a flavouring agent".[1][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Linalyl-benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Linalyl-benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Linalyl-benzoate
https://www.femaflavor.org/flavor-library/linalyl-benzoate
https://www.femaflavor.org/flavor-library/linalyl-benzoate
https://www.femaflavor.org/flavor-library/linalyl-benzoate
https://www.researchgate.net/publication/344322063_On_sample_preparation_methods_for_fermented_beverage_VOCs_profiling_by_GCxGC-TOFMS
https://www.researchgate.net/publication/344322063_On_sample_preparation_methods_for_fermented_beverage_VOCs_profiling_by_GCxGC-TOFMS
https://www.thegoodscentscompany.com/data/rw1030541.html
https://pubchem.ncbi.nlm.nih.gov/compound/Linalyl-benzoate
https://www.researchgate.net/publication/344322063_On_sample_preparation_methods_for_fermented_beverage_VOCs_profiling_by_GCxGC-TOFMS
https://www.researchgate.net/publication/344322063_On_sample_preparation_methods_for_fermented_beverage_VOCs_profiling_by_GCxGC-TOFMS
https://pubchem.ncbi.nlm.nih.gov/compound/Linalyl-benzoate
https://www.researchgate.net/publication/344322063_On_sample_preparation_methods_for_fermented_beverage_VOCs_profiling_by_GCxGC-TOFMS
https://www.benchchem.com/product/b092885?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Linalyl-benzoate
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/206
https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/782/
https://www.benchchem.com/product/b092885?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Linalyl-benzoate
https://www.femaflavor.org/flavor-library/linalyl-benzoate
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/206
https://www.benchchem.com/product/b092885?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Linalyl-benzoate
https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/782/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FDA: It is listed in the Code of Federal Regulations under 21 CFR 172.515 as a synthetic

flavoring substance permitted for direct addition to food for human consumption.[3][4]

Toxicological data indicates a low order of acute toxicity. The oral LD50 in rats and the dermal

LD50 in rabbits are both reported to be >5000 mg/kg.[4] Genotoxicity studies have shown that

linalyl benzoate is not genotoxic.[9]

Applications in Food
Linalyl benzoate is utilized to impart a floral and fruity character to a variety of food products.

While specific usage levels are determined by good manufacturing practice, Table 2 provides a

general guide to its application.

Food Category Typical Use Level (ppm) Flavor Contribution

Beverages (non-alcoholic) 1 - 10
Adds floral, tuberose notes to

fruit-flavored drinks and teas.

Baked Goods 5 - 20

Provides a subtle floral

background in cakes, cookies,

and pastries.

Confectionery & Frostings 10 - 30

Enhances fruit flavors and

provides a distinct floral

character in hard and soft

candies.

Gelatins & Puddings 2 - 15
Contributes a floral aroma and

taste to desserts.

Ice Cream & Frozen Desserts 5 - 15
Complements fruit and vanilla

flavors with a floral note.

Experimental Protocols
Analytical Quantification of Linalyl Benzoate in a
Beverage Matrix using GC-MS
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This protocol describes the quantification of linalyl benzoate in a clear beverage matrix, such

as a fruit-flavored soda or tea, using Gas Chromatography-Mass Spectrometry (GC-MS).

5.1.1. Materials and Reagents

Linalyl benzoate standard (≥95% purity)

Dichloromethane (DCM), HPLC grade

Anhydrous sodium sulfate

Internal Standard (IS) solution (e.g., 1-dodecanol, 100 µg/mL in DCM)

Sample beverage

Volumetric flasks, pipettes, and syringes

Separatory funnel

GC-MS system with a suitable capillary column (e.g., DB-5ms)

5.1.2. Sample Preparation

Spiking: Spike a 100 mL aliquot of the beverage sample with a known concentration of the

linalyl benzoate standard for recovery determination. Prepare a separate un-spiked sample

for analysis.

Internal Standard Addition: Add 1 mL of the internal standard solution to both the spiked and

un-spiked samples.

Liquid-Liquid Extraction:

Transfer the sample to a 250 mL separatory funnel.

Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to

separate.

Collect the organic (bottom) layer.
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Repeat the extraction twice more with 25 mL portions of dichloromethane.

Combine the organic extracts.

Drying and Concentration:

Dry the combined organic extract by passing it through a funnel containing anhydrous

sodium sulfate.

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5.1.3. GC-MS Analysis

Injection Volume: 1 µL

Injector Temperature: 250°C

Oven Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp: 10°C/minute to 280°C, hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Transfer Line Temperature: 280°C

Ion Source Temperature: 230°C

Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-400.

5.1.4. Quantification

Create a calibration curve by analyzing standard solutions of linalyl benzoate with a constant

concentration of the internal standard. Quantify the linalyl benzoate in the sample by

comparing the peak area ratio of the analyte to the internal standard against the calibration

curve.
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Sensory Evaluation of Linalyl Benzoate in a Model
Beverage
This protocol outlines a triangle test to determine if a perceptible difference exists between a

control beverage and a beverage flavored with linalyl benzoate.

5.2.1. Panelists

Select 20-30 panelists who are regular consumers of the beverage type being tested. Screen

for any known allergies or sensitivities to fragrances.

5.2.2. Sample Preparation

Control Sample: The base beverage without any added linalyl benzoate.

Test Sample: The base beverage with linalyl benzoate added at a predetermined

concentration (e.g., 5 ppm).

Presentation: Prepare three samples for each panelist, two of which are identical (either two

controls or two tests) and one of which is different. The samples should be presented in

identical, opaque, and odor-free cups, coded with random three-digit numbers.

5.2.3. Procedure

Instruct panelists to be in a quiet, odor-free environment.

Provide panelists with the three coded samples, a glass of water, and unsalted crackers for

palate cleansing.

Instruct panelists to taste each sample from left to right and identify the sample that is

different from the other two.

Panelists should record their choice on a scoresheet.

5.2.4. Data Analysis

Analyze the number of correct identifications using a statistical table for triangle tests to

determine if a significant difference exists at a specified confidence level (e.g., p < 0.05).
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Visualizations
Chemical Structure of Linalyl Benzoate
Caption: Chemical structure of linalyl benzoate.

Experimental Workflow for Flavor Analysis

Sample Preparation Instrumental Analysis Data Processing

Food/Beverage Sample Spiking with Standard & IS Liquid-Liquid Extraction Concentration GC-MS Analysis Quantification Reporting

Click to download full resolution via product page

Caption: Workflow for the quantitative analysis of linalyl benzoate in a food matrix.

Inferred Metabolic Pathway of Linalyl Benzoate
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Ingestion & Hydrolysis

Metabolism

Excretion

Linalyl Benzoate

Esterase Hydrolysis
(in vivo)

Linalool Benzoic Acid

Linalool Metabolites
(e.g., 8-hydroxylinalool)

Benzoic Acid Metabolites
(e.g., Hippuric Acid)

Excretion in Urine

Click to download full resolution via product page

Caption: Inferred metabolic pathway of linalyl benzoate in the human body.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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